molecular formula C9H16N4O4S B7354676 (2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid

(2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid

Cat. No. B7354676
M. Wt: 276.32 g/mol
InChI Key: HMJCVQPSGRVSCA-XPUUQOCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound is also referred to as MTSES, and it is a sulfhydryl-modifying reagent that has been used to study the function of proteins and enzymes.

Mechanism of Action

The mechanism of action of (2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid involves the modification of sulfhydryl groups in proteins and enzymes. This modification can alter the function of these molecules, leading to changes in their activity, stability, and interactions with other molecules. Additionally, this compound can also affect the structure of proteins, leading to changes in their conformation and stability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein or enzyme being studied. However, in general, this compound can affect the activity, stability, and interactions of these molecules, leading to changes in their function. Additionally, this compound can also affect the structure of proteins, leading to changes in their conformation and stability.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid in lab experiments is its ability to modify sulfhydryl groups in proteins and enzymes. This modification can provide valuable insights into the function of these molecules and their role in various biological processes. Additionally, this compound is relatively easy to synthesize and can be used in a wide range of applications.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that its effects can be difficult to predict, and it may not be suitable for all types of proteins and enzymes. Additionally, this compound can also have non-specific effects on other molecules, leading to potential confounding results.

Future Directions

There are several future directions for the use of (2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid in scientific research. One potential direction is the development of new drugs and therapies based on its ability to modify sulfhydryl groups in proteins and enzymes. Additionally, this compound could be used to study the role of these molecules in various disease states, such as cancer and neurodegenerative disorders. Finally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in various areas of scientific research.

Synthesis Methods

(2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid can be synthesized by reacting 2-methyl-4-nitroimidazole with sodium hydride, followed by reaction with chloroacetic acid. The resulting product can then be treated with triethylamine and methanesulfonyl chloride to obtain the final product.

Scientific Research Applications

(2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid has been used in various scientific research applications. One of the most significant applications of this compound is in the study of protein function. It has been used to study the role of sulfhydryl groups in proteins and enzymes, as well as to investigate the effects of protein modifications on their function. Additionally, this compound has been used in the study of ion channels, transporters, and receptors, as well as in the development of new drugs and therapies.

properties

IUPAC Name

(2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O4S/c1-4-6(2)8(9(14)15)12-18(16,17)7-5-10-13(3)11-7/h5-6,8,12H,4H2,1-3H3,(H,14,15)/t6-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJCVQPSGRVSCA-XPUUQOCRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)C1=NN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=NN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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